N-(4-bromophenyl)pyrrolidine-1-carboxamide chemical properties and structure
N-(4-bromophenyl)pyrrolidine-1-carboxamide chemical properties and structure
An In-depth Technical Guide to N-(4-bromophenyl)pyrrolidine-1-carboxamide: Structure, Properties, and Synthesis
Introduction
N-(4-bromophenyl)pyrrolidine-1-carboxamide is a synthetic organic compound featuring a trifecta of moieties significant in medicinal chemistry: a 4-bromophenyl group, a central carboxamide (urea) linker, and a saturated pyrrolidine heterocycle. The intrinsic properties of these components make this molecule and its derivatives valuable scaffolds for investigation in drug discovery and materials science.
The pyrrolidine ring is a privileged structure, forming the core of numerous natural products and FDA-approved drugs, prized for its conformational rigidity and ability to engage in specific molecular interactions.[1] The carboxamide bond is a cornerstone of peptide chemistry and a highly effective hydrogen-bonding motif, crucial for molecular recognition at biological targets.[2] Furthermore, the presence of the bromine atom on the phenyl ring serves a dual purpose: it modulates the electronic properties and lipophilicity of the molecule and, critically, provides a reactive handle for further synthetic elaboration through modern cross-coupling reactions.[3]
This guide offers a comprehensive technical overview of N-(4-bromophenyl)pyrrolidine-1-carboxamide, designed for researchers and drug development professionals. It details the compound's structural and physicochemical properties, outlines a robust synthetic protocol with mechanistic justifications, predicts its spectral characteristics, and discusses its potential applications as a versatile chemical building block.
Chemical Structure and Properties
Molecular Structure
The structure of N-(4-bromophenyl)pyrrolidine-1-carboxamide is defined by a pyrrolidine ring linked via its nitrogen atom to the carbonyl carbon of a carboxamide group. The carboxamide nitrogen is, in turn, substituted with a 4-bromophenyl ring.
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IUPAC Name: N-(4-bromophenyl)pyrrolidine-1-carboxamide[4]
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CAS Number: 904475-25-8[4]
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Molecular Formula: C₁₁H₁₃BrN₂O[4]
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Molecular Weight: 269.14 g/mol [4]
Key structural features include the planar, electron-deficient aromatic ring and the non-planar, saturated pyrrolidine ring. By analogy to crystallographic studies of similar structures, the five-membered pyrrolidine ring is expected to adopt an envelope conformation.[5] The carboxamide linkage is planar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are critical for its solid-state packing and its potential binding to biological macromolecules.[5][6]
Physicochemical Properties
The physicochemical properties of a compound are paramount in determining its suitability for various applications, from reaction conditions to its behavior in biological systems. The data for N-(4-bromophenyl)pyrrolidine-1-carboxamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrN₂O | [4] |
| Molecular Weight | 269.14 g/mol | [4] |
| CAS Number | 904475-25-8 | [4] |
| Monoisotopic Mass | 268.02112 Da | [7] |
| Predicted XLogP | 1.9 | [7] |
| Hydrogen Bond Donors | 1 | PubChem CID 42933729 |
| Hydrogen Bond Acceptors | 1 | PubChem CID 42933729 |
| Rotatable Bond Count | 1 | PubChem CID 42933729 |
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The most direct and efficient synthesis of N-(4-bromophenyl)pyrrolidine-1-carboxamide involves the formation of the carboxamide (urea) bond. A retrosynthetic disconnection across the carbonyl-nitrogen bond points to two primary starting materials: pyrrolidine and a 4-bromophenyl isocyanate. This approach is mechanistically straightforward, involving the nucleophilic attack of the secondary amine (pyrrolidine) on the electrophilic carbon of the isocyanate. This method is often high-yielding and proceeds under mild conditions, making it an ideal choice for laboratory-scale synthesis.
An alternative route could involve the reaction of 4-bromoaniline with a pyrrolidine-derived carbonylating agent, such as pyrrolidine-1-carbonyl chloride. However, the isocyanate route is generally preferred due to the high reactivity of isocyanates and the commercial availability of 4-bromophenyl isocyanate.
Experimental Protocol: Synthesis via Isocyanate Route
This protocol describes a representative, self-validating procedure for the synthesis of N-(4-bromophenyl)pyrrolidine-1-carboxamide.
Materials and Equipment:
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4-Bromophenyl isocyanate
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Pyrrolidine
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Anhydrous Dichloromethane (DCM)
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Magnetic stirrer and stir bar
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Round-bottom flask
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Dropping funnel
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Ice bath
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Rotary evaporator
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Büchner funnel and filter paper
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromophenyl isocyanate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). The use of an anhydrous solvent is critical to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which would decompose into 4-bromoaniline and carbon dioxide, reducing the yield.
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Cooling: Cool the solution to 0 °C using an ice bath. This step is essential to control the exothermicity of the reaction upon addition of the amine, preventing side reactions.
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Amine Addition: Dissolve pyrrolidine (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the pyrrolidine solution dropwise to the stirred isocyanate solution over 15-20 minutes. A slight excess of the amine ensures the complete consumption of the more expensive isocyanate. The slow addition maintains temperature control.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting isocyanate spot disappears.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure N-(4-bromophenyl)pyrrolidine-1-carboxamide as a crystalline solid. Recrystallization is an effective method for removing unreacted starting materials and soluble impurities.
Synthesis Workflow Diagram
Caption: Synthetic workflow for N-(4-bromophenyl)pyrrolidine-1-carboxamide.
Expected Spectral Characterization
As direct experimental spectra for this specific compound are not widely published, this section provides predicted spectral data based on its chemical structure and principles of spectroscopic analysis.[8][9]
¹H NMR Spectroscopy (400 MHz, CDCl₃)
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δ 7.30-7.45 (d, 2H): Aromatic protons ortho to the bromine atom. These would appear as a doublet due to coupling with the protons meta to the bromine.
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δ 7.15-7.25 (d, 2H): Aromatic protons meta to the bromine atom. These would appear as a doublet coupled to the ortho protons. Together, these two signals form a characteristic AA'BB' system for a 1,4-disubstituted benzene ring.
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δ 6.50-7.00 (s, 1H): A broad singlet corresponding to the N-H proton of the carboxamide. The chemical shift can be variable and depends on concentration and solvent.
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δ 3.40-3.50 (t, 4H): Protons on the carbons adjacent to the pyrrolidine nitrogen (positions 2 and 5). They are expected to be a triplet due to coupling with the adjacent CH₂ group.
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δ 1.90-2.00 (m, 4H): Protons on the other two carbons of the pyrrolidine ring (positions 3 and 4). These would likely appear as a multiplet or quintet.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
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δ ~155 ppm: The carbonyl carbon of the carboxamide group.
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δ ~139 ppm: Aromatic quaternary carbon attached to the nitrogen.
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δ ~132 ppm: Aromatic C-H carbons ortho to the nitrogen.
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δ ~120 ppm: Aromatic C-H carbons meta to the nitrogen.
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δ ~115 ppm: Aromatic quaternary carbon attached to the bromine.
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δ ~46 ppm: Pyrrolidine carbons adjacent to the nitrogen (C2, C5).
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δ ~25 ppm: Pyrrolidine carbons at positions C3 and C4.
Infrared (IR) Spectroscopy
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~3300 cm⁻¹: N-H stretching vibration (sharp to medium peak).
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~2970-2850 cm⁻¹: Aliphatic C-H stretching from the pyrrolidine ring.
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~1650 cm⁻¹: Strong C=O stretching vibration (Amide I band).
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~1590 cm⁻¹: N-H bending vibration (Amide II band).
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~1070 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A prominent molecular ion peak would be expected. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will show two peaks of nearly equal intensity: one for [M]⁺ at m/z 268 and another for [M+2]⁺ at m/z 270.
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Major Fragments: Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 4-bromophenyl isocyanate radical cation (m/z 198/200) and the pyrrolidine cation (m/z 70).
Reactivity and Potential Applications in Drug Discovery
Chemical Reactivity
The N-(4-bromophenyl)pyrrolidine-1-carboxamide scaffold is chemically robust. The carboxamide bond is generally stable to a wide range of reaction conditions. The most significant point of reactivity is the aryl bromide, which serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: Reaction with boronic acids can introduce new aryl or vinyl groups, allowing for the creation of a diverse library of analogues.[3]
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Buchwald-Hartwig Amination: This reaction can be used to replace the bromine with various nitrogen-based nucleophiles.
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Sonogashira Coupling: Introduction of alkyne functionalities is possible through coupling with terminal alkynes.
This synthetic handle allows researchers to systematically probe the structure-activity relationship (SAR) of the 4-phenyl position, which is a common strategy in lead optimization.
Caption: Reactivity of the aryl bromide for synthetic diversification.
Relevance in Medicinal Chemistry
While N-(4-bromophenyl)pyrrolidine-1-carboxamide itself may not have documented biological activity, its structural components are prevalent in pharmacologically active agents.
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Privileged Scaffold: The pyrrolidine ring is a key component in drugs targeting a range of conditions, including viral infections (e.g., Daclatasvir) and central nervous system disorders.[1]
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Antibacterial Potential: The carboxamide functional group is an essential scaffold that can exhibit antibacterial properties.[2] Research into related carboxamide derivatives has identified potent activity against drug-resistant bacteria, suggesting this class of compounds warrants further investigation as potential antimicrobial agents.[3][10]
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CNS Activity: Pyrrolidine-containing molecules have been successfully developed as modulators of ion channels and receptors in the central nervous system. For instance, novel pyrrolidinyl derivatives have been identified as potent activators of the Naᵥ1.1 sodium channel, which is a target for treating epilepsy-related disorders like Dravet syndrome.[11]
The title compound therefore represents a valuable starting point for the synthesis of compound libraries aimed at identifying novel therapeutic agents in these and other areas.
Conclusion
N-(4-bromophenyl)pyrrolidine-1-carboxamide is a well-defined chemical entity with a structure optimized for both molecular recognition and further chemical modification. Its synthesis is readily achievable through established and reliable chemical methods. The combination of a privileged pyrrolidine scaffold, a versatile aryl bromide handle, and a hydrogen-bonding carboxamide linker makes it an attractive building block for medicinal chemists and materials scientists. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically utilize this compound in the development of novel and functional molecules.
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